Superior Substrate Kinetics for Ceramide Synthase (CERS2) Acylation
(15Z)-Tetracosenoyl-CoA demonstrates a substantially higher catalytic efficiency as a substrate for ceramide synthase-mediated acylation compared to the common long-chain acyl-CoA, palmitoyl-CoA. In an in vitro assay using rat liver microsomes, the apparent maximum velocity (Vmax) for the formation of C24:1-acylated metabolites was 157 pmol/min/mg protein, whereas the Vmax for the analogous C16:0-acylated metabolite was only 8.7 pmol/min/mg protein, representing an 18-fold difference in activity [1].
| Evidence Dimension | Apparent maximum velocity (Vmax) of acylation reaction |
|---|---|
| Target Compound Data | 157 pmol/min/mg protein |
| Comparator Or Baseline | Palmitoyl-CoA (C16:0-CoA): 8.7 pmol/min/mg protein |
| Quantified Difference | 18.0-fold higher Vmax for (15Z)-Tetracosenoyl-CoA |
| Conditions | Rat liver microsomes, ceramide synthase assay with hydrolyzed fumonisin B1 (HFB1) as acyl acceptor |
Why This Matters
This 18-fold higher activity confirms that (15Z)-Tetracosenoyl-CoA is the kinetically preferred substrate for this enzyme, making it essential for experiments investigating very-long-chain sphingolipid biosynthesis and avoiding false-negative results from using palmitoyl-CoA.
- [1] Seiferlein, M., Humpf, H. U., Voss, K. A., Sullards, M. C., Allegood, J. C., Wang, E., & Merrill, A. H. (2007). Hydrolyzed fumonisins HFB1 and HFB2 are acylated in vitro and in vivo by ceramide synthase to form cytotoxic N-acyl-metabolites. Molecular Nutrition & Food Research, 51(9), 1120-1130. View Source
